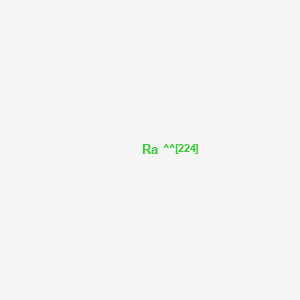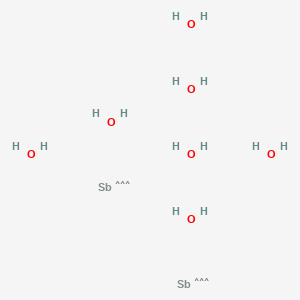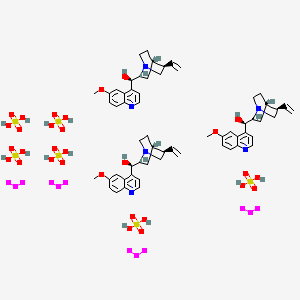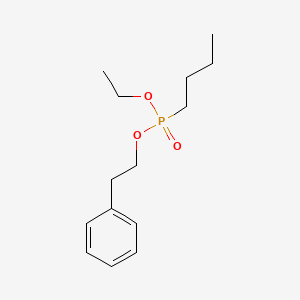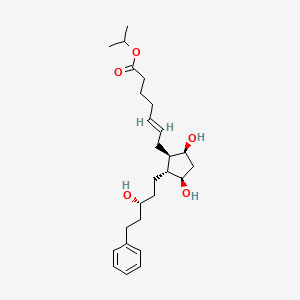
trans-Latanoprost
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves intricate steps, including enantiospecific synthesis methods and the use of key transformations like deoxofluorination (Jaggavarapu et al., 2020). Such methods highlight the complex nature of synthesizing compounds with multiple chiral centers and functional groups.
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and computational methods, is crucial for understanding the conformation and stereochemistry of complex organic molecules. Studies on similar compounds have utilized crystallography to elucidate the conformation of cyclopentene rings and phenyl groups, indicating the importance of structural analysis in understanding the molecular geometry (Curilazo et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures often include cycloaddition reactions, highlighting the reactivity of the double bonds and the potential for forming complex cyclic structures. The synthesis of related compounds involves the Diels-Alder reaction, showcasing the utility of cycloadditions in constructing complex molecular architectures (Mamedbeili et al., 2009).
Applications De Recherche Scientifique
Traitement de l'hypertension oculaire et du glaucome
trans-Latanoprost: est principalement utilisé dans le traitement des affections oculaires telles que le glaucome et l'hypertension oculaire. Il fonctionne en augmentant la sortie d'humeur aqueuse de l'œil, réduisant ainsi la pression intraoculaire. Ceci est crucial pour prévenir les dommages du nerf optique et préserver la vision des patients atteints de glaucome .
Administration médicamenteuse par implant oculaire
Des avancées récentes ont exploré l'utilisation de This compound dans les systèmes d'administration médicamenteuse par implant oculaire. Ces implants offrent une libération prolongée et une biodisponibilité accrue par rapport aux gouttes oculaires conventionnelles, ce qui est important pour les patients nécessitant un traitement à long terme .
Développement de méthodes analytiques
This compound: a fait l'objet d'études analytiques visant à développer et à valider des méthodes robustes pour sa quantification dans les tissus biologiques et les formulations pharmaceutiques. La chromatographie liquide haute performance (CLHP) avec détection par fluorescence et UV a été utilisée à cette fin .
Nanomédecine et thérapies ciblées
Dans le domaine de la nanomédecine, This compound est étudié pour son potentiel dans les thérapies oculaires ciblées. Les nanovecteurs peuvent être conçus pour améliorer la solubilité, la stabilité et le ciblage des tissus oculaires du médicament, ce qui pourrait révolutionner les stratégies de traitement pour diverses maladies oculaires .
Études sur le drainage lymphatique
La recherche scientifique a indiqué que This compound peut stimuler le drainage lymphatique oculaire. Cela a des implications pour la compréhension et le traitement des affections impliquant le système lymphatique de l'œil, offrant une nouvelle perspective sur la physiologie oculaire .
Études pharmacocinétiques et de biodisponibilité
La pharmacocinétique et la biodisponibilité de This compound sont essentielles pour optimiser son efficacité thérapeutique. Les études se concentrent sur la compréhension de la manière dont le médicament est absorbé, distribué, métabolisé et excrété, ce qui est essentiel pour l'optimisation des doses et la minimisation des effets secondaires .
Mécanisme D'action
Biochemical Pathways
The binding of Trans-Latanoprost to the FP receptor triggers a series of biochemical reactions. These reactions lead to an increase in the uveoscleral outflow of aqueous humor . This is achieved through extracellular matrix remodeling, which facilitates the increased outflow .
Pharmacokinetics
This compound is an ester prodrug, which means it is inactive until it is hydrolyzed into the active form, Latanoprost acid, in the cornea This process influences the drug’s bioavailability
Result of Action
The primary result of this compound’s action is the reduction of elevated intraocular pressure in patients diagnosed with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor from the eye, thereby reducing pressure .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of contact lenses can interfere with the administration and absorption of the drug . Therefore, it is recommended to remove contact lenses before administering each dose . More research is needed to fully understand how other environmental factors might influence the action of this compound.
Propriétés
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22+,23+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-RDSJPUOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913258-34-1 | |
| Record name | Latanoprost, (5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913258341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl (5E,9alpha,11alpha,15R)-9,11,15-trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST, (5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC39I2T1VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to separate and quantify trans-Latanoprost from Latanoprost?
A1: this compound, chemically known as propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, is an isomer of Latanoprost and can arise as an impurity during the synthesis process [, ]. As an isomer, it possesses a similar chemical structure but differs in the spatial arrangement of atoms. These structural differences, even if subtle, can lead to altered pharmacological activity, potency, and potentially different safety profiles compared to the intended drug.
Q2: What analytical method has been shown to effectively separate Latanoprost from this compound?
A2: Research has demonstrated that High-Performance Liquid Chromatography (HPLC) using an NH2 column with a specific mobile phase comprising heptane, 2-propanol, acetonitrile, and a small amount of water can effectively separate Latanoprost from its isomers, including this compound []. This method provides baseline separation, allowing for accurate identification and quantification of each component in a mixture.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



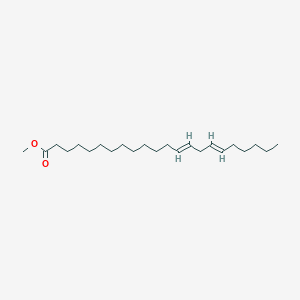
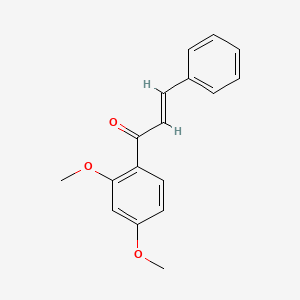
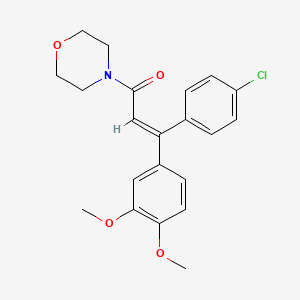
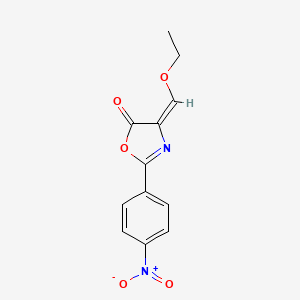
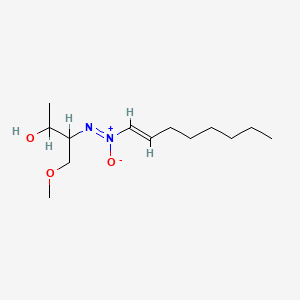
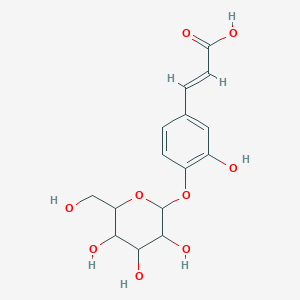
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)

